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Compound of Interest

Compound Name: KRAS inhibitor-16

Cat. No.: B15142833 Get Quote

This document provides a comprehensive overview of the early preclinical data for KRAS
Inhibitor-16, a novel, potent, and selective covalent inhibitor of the KRAS G12C mutation. The

information presented is intended for researchers, scientists, and drug development

professionals interested in the preclinical profile of this compound.

Introduction
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated oncogenes

in human cancers. The G12C mutation, a substitution of glycine to cysteine at codon 12, results

in a constitutively active KRAS protein, driving uncontrolled cell proliferation and tumor growth.

KRAS Inhibitor-16 is a next-generation, orally bioavailable small molecule designed to

selectively and irreversibly bind to the mutant cysteine in KRAS G12C. This covalent interaction

locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic

signaling.[1][2][3][4]

Mechanism of Action
KRAS Inhibitor-16 targets the switch-II pocket of the KRAS G12C protein.[5] By forming a

covalent bond with the cysteine at position 12, it allosterically hinders the exchange of GDP for

GTP, effectively trapping KRAS G12C in an inactive conformation.[1][2] This leads to the

suppression of downstream signaling through the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-

mTOR pathways, ultimately resulting in the inhibition of tumor cell proliferation and induction of

apoptosis.[3][6]
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Figure 1: KRAS Signaling Pathway and Mechanism of KRAS Inhibitor-16 Action.
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Quantitative Preclinical Data
The preclinical activity of KRAS Inhibitor-16 was evaluated through a series of in vitro and in

vivo studies. The quantitative data from these assessments are summarized below.

Table 1: In Vitro Potency and Selectivity

Assay Type Cell Line Parameter Value

ERK Phosphorylation
MIA PaCa-2 (KRAS

G12C)
EC50 5.2 nM

Cell Viability
MIA PaCa-2 (KRAS

G12C)
EC50 15.8 nM

ERK Phosphorylation
HCT116 (KRAS

G13D)
EC50 >10 µM

Cell Viability
HCT116 (KRAS

G13D)
EC50 >10 µM

Binding Affinity
Recombinant KRAS

G12C
Kd 0.25 nM

Binding Affinity
Recombinant HRAS

(WT)
Kd 950 nM

Binding Affinity
Recombinant NRAS

(WT)
Kd 2100 nM

Data are representative of multiple experiments.

Table 2: In Vivo Efficacy in Xenograft Models
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Xenograft
Model

Cancer Type
Dosing
Regimen

Tumor Growth
Inhibition (%)

Observations

MIA PaCa-2 Pancreatic
50 mg/kg, QD,

PO
85% Tumor stasis

NCI-H358 NSCLC
50 mg/kg, QD,

PO
98%

Tumor

regression

CT26.G12C Colorectal
100 mg/kg, QD,

PO
95%

Tumor

regression

QD: once daily; PO: oral administration. Tumor growth inhibition is measured at the end of the

study period compared to the vehicle control group.[7]

Table 3: Preclinical Pharmacokinetic Profile

Species
Clearance
(mL/min/kg)

Oral Bioavailability
(%)

Half-life (t½)
(hours)

Mouse 40 25 6

Rat 28 20 8

Dog 10 35 12

Pharmacokinetic parameters were determined following a single oral dose.[7]

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility

and facilitate further investigation.

4.1. In Vitro Potency Assays

ERK Phosphorylation Assay: Cells were seeded in 96-well plates and allowed to attach

overnight. Following serum starvation, cells were treated with a serial dilution of KRAS
Inhibitor-16 for 2 hours. Cells were then lysed, and the levels of phosphorylated ERK (p-

ERK) and total ERK were quantified using a high-content imaging system. The EC50 value
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was determined by fitting the dose-response curve with a four-parameter logistic equation.[7]

[8]

Cell Viability Assay: Cells were seeded in 96-well plates and treated with a serial dilution of

KRAS Inhibitor-16 for 72 hours. Cell viability was assessed using a commercially available

ATP-based luminescence assay. The EC50 values were calculated from the dose-response

curves.[7]

Binding Affinity Assay: The binding affinity (Kd) of KRAS Inhibitor-16 to recombinant KRAS

proteins was determined using surface plasmon resonance (SPR).[9]

4.2. In Vivo Efficacy Studies

Xenograft Models: All animal studies were conducted in accordance with institutional

guidelines. Human cancer cell lines (MIA PaCa-2, NCI-H358) or a syngeneic murine colon

carcinoma cell line engineered to express KRAS G12C (CT26.G12C) were subcutaneously

implanted into immunodeficient or immunocompetent mice, respectively.[2][10] When tumors

reached a palpable size, mice were randomized into treatment and vehicle control groups.

KRAS Inhibitor-16 was administered orally at the indicated doses. Tumor volumes were

measured twice weekly with calipers.[7]
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Figure 2: Preclinical Experimental Workflow for KRAS Inhibitor-16.

Logical Framework for Clinical Advancement
The preclinical data for KRAS Inhibitor-16 support its advancement into clinical development.

The logical progression from preclinical findings to the rationale for first-in-human studies is

outlined below.
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Figure 3: Logical Framework for Advancing KRAS Inhibitor-16 to Clinical Trials.

Conclusion
The early preclinical data for KRAS Inhibitor-16 demonstrate a promising profile of a potent

and selective covalent inhibitor of KRAS G12C. The compound exhibits significant anti-tumor

activity in vitro and in vivo, coupled with a favorable pharmacokinetic profile. These findings

strongly support the continued development of KRAS Inhibitor-16 as a potential therapeutic

for patients with KRAS G12C-mutant cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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